Cas no 1071307-91-9 (2-(isopentylamino)-4-methylthiazole-5-carboxylic acid)

2-(Isopentylamino)-4-methylthiazole-5-carboxylic acid is a thiazole derivative with potential applications in pharmaceutical and agrochemical research. Its structural features, including the isopentylamino and carboxylic acid functional groups, make it a versatile intermediate for synthesizing biologically active compounds. The thiazole core is known for its role in medicinal chemistry, often contributing to antimicrobial, anti-inflammatory, or antiviral properties. This compound’s moderate lipophilicity, conferred by the isopentyl chain, may enhance membrane permeability in drug design. Its carboxylic acid moiety allows for further derivatization, enabling the development of amides, esters, or other derivatives. The product is typically characterized by HPLC or NMR to ensure high purity, making it suitable for exploratory synthesis and structure-activity relationship studies.
2-(isopentylamino)-4-methylthiazole-5-carboxylic acid structure
1071307-91-9 structure
商品名:2-(isopentylamino)-4-methylthiazole-5-carboxylic acid
CAS番号:1071307-91-9
MF:C10H16N2O2S
メガワット:228.311241149902
CID:6572175

2-(isopentylamino)-4-methylthiazole-5-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 2-(isopentylamino)-4-methylthiazole-5-carboxylic acid
    • 2-(Isopentylimino)-4-methyl-2,3-dihydrothiazole-5-carboxylic acid
    • 5-Thiazolecarboxylic acid, 4-methyl-2-[(3-methylbutyl)amino]-
    • インチ: 1S/C10H16N2O2S/c1-6(2)4-5-11-10-12-7(3)8(15-10)9(13)14/h6H,4-5H2,1-3H3,(H,11,12)(H,13,14)
    • InChIKey: GKOMRNQWRBZEGM-UHFFFAOYSA-N
    • ほほえんだ: S1C(C(O)=O)=C(C)N=C1NCCC(C)C

計算された属性

  • せいみつぶんしりょう: 228.093
  • どういたいしつりょう: 228.093
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 15
  • 回転可能化学結合数: 5
  • 複雑さ: 224
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 90.5A^2

じっけんとくせい

  • 密度みつど: 1.222±0.06 g/cm3(Predicted)
  • ふってん: 376.2±34.0 °C(Predicted)
  • 酸性度係数(pKa): 1.99±0.37(Predicted)

2-(isopentylamino)-4-methylthiazole-5-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
OTAVAchemicals
3461708-250MG
4-methyl-2-[(3-methylbutyl)amino]-1,3-thiazole-5-carboxylic acid
1071307-91-9 95%
250MG
$125 2023-06-30
A2B Chem LLC
AI97997-250mg
4-methyl-2-[(3-methylbutyl)amino]-1,3-thiazole-5-carboxylic acid
1071307-91-9 95%
250mg
$339.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1392056-250mg
2-(Isopentylimino)-4-methyl-2,3-dihydrothiazole-5-carboxylic acid
1071307-91-9 98%
250mg
¥1663.00 2024-08-09
OTAVAchemicals
3461708-100MG
4-methyl-2-[(3-methylbutyl)amino]-1,3-thiazole-5-carboxylic acid
1071307-91-9 95%
100MG
$100 2023-06-30
A2B Chem LLC
AI97997-100mg
4-methyl-2-[(3-methylbutyl)amino]-1,3-thiazole-5-carboxylic acid
1071307-91-9 95%
100mg
$312.00 2024-04-20
A2B Chem LLC
AI97997-500mg
4-methyl-2-[(3-methylbutyl)amino]-1,3-thiazole-5-carboxylic acid
1071307-91-9 95%
500mg
$367.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1392056-500mg
2-(Isopentylimino)-4-methyl-2,3-dihydrothiazole-5-carboxylic acid
1071307-91-9 98%
500mg
¥2156.00 2024-08-09
OTAVAchemicals
3461708-500MG
4-methyl-2-[(3-methylbutyl)amino]-1,3-thiazole-5-carboxylic acid
1071307-91-9 95%
500MG
$150 2023-06-30
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1392056-100mg
2-(Isopentylimino)-4-methyl-2,3-dihydrothiazole-5-carboxylic acid
1071307-91-9 98%
100mg
¥1437.00 2024-08-09

2-(isopentylamino)-4-methylthiazole-5-carboxylic acid 関連文献

2-(isopentylamino)-4-methylthiazole-5-carboxylic acidに関する追加情報

Professional Introduction to 2-(isopentylamino)-4-methylthiazole-5-carboxylic Acid (CAS No. 1071307-91-9)

2-(isopentylamino)-4-methylthiazole-5-carboxylic acid, with the CAS number 1071307-91-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the thiazole derivatives, a class of heterocyclic compounds known for their diverse biological activities and potential applications in medicinal chemistry. The structural features of this molecule, particularly the presence of an amine group and a carboxylic acid moiety, make it a versatile intermediate for the synthesis of more complex pharmacophores.

The< strong>isopentylamino substituent in the molecule contributes to its unique physicochemical properties, influencing both its solubility and reactivity. This side chain is often employed in drug design to enhance metabolic stability and improve pharmacokinetic profiles. In contrast, the< strong>methylthiazole core provides a scaffold that is rich in biological interactions, with thiazole rings being prevalent in many bioactive natural products and synthetic drugs. The carboxylic acid functionality at the 5-position offers further opportunities for chemical modification, enabling the attachment of various pharmacophoric groups or the formation of salts that can enhance drug solubility and bioavailability.

Recent advancements in computational chemistry and molecular modeling have highlighted the< strong>2-(isopentylamino)-4-methylthiazole-5-carboxylic acid as a promising candidate for developing novel therapeutic agents. Studies have demonstrated its potential as a precursor in the synthesis of inhibitors targeting specific enzymatic pathways implicated in inflammatory diseases and cancer. The< strong>methylthiazole moiety, in particular, has been shown to interact with biological targets such as kinases and proteases, making it an attractive scaffold for structure-based drug design.

In addition to its pharmaceutical applications, this compound has shown promise in agrochemical research. The< strong>isopentylamino group enhances its compatibility with various solvent systems, facilitating its use in formulations designed for crop protection. Furthermore, modifications to the< strong>methylthiazole core have led to derivatives with enhanced pesticidal activity while maintaining environmental safety profiles. These findings underscore the versatility of< strong>2-(isopentylamino)-4-methylthiazole-5-carboxylic acid as a building block in multiple domains of chemical research.

The synthesis of< strong>2-(isopentylamino)-4-methylthiazole-5-carboxylic acid involves multi-step organic transformations that highlight the ingenuity of modern synthetic methodologies. Key steps typically include condensation reactions between appropriate thiol derivatives and ketones, followed by functional group transformations such as nucleophilic substitution and oxidation processes. Advances in catalytic systems have enabled more efficient and sustainable routes to this compound, reducing waste generation and improving yields. These innovations align with global efforts to promote green chemistry principles in pharmaceutical manufacturing.

The biological evaluation of< strong>2-(isopentylamino)-4-methylthiazole-5-carboxylic acid has been extensively studied in recent years. Preclinical data indicate that derivatives of this compound exhibit inhibitory effects on several disease-relevant enzymes. For instance, modifications at the carboxylic acid position have yielded compounds with potent activity against cyclin-dependent kinases (CDKs), which are critical regulators of cell cycle progression. Similarly, variations around the< strong>methylthiazole ring have produced molecules capable of modulating inflammatory pathways by inhibiting key cytokine production enzymes.

The< strong>CAS number 1071307-91-9 provides a unique identifier for this compound, facilitating its tracking in scientific literature and patent databases. Researchers worldwide rely on such standardized numbering systems to ensure accurate documentation and reproducibility of experimental results. The continued exploration of< strong>2-(isopentylamino)-4-methylthiazole-5-carboxylic acid underscores its importance as a research tool and potential lead compound for future drug development initiatives.

The future prospects for< strong>methylthiazole-based compounds, including derivatives of< strong>2-(isopentylamino)-4-methylthiazole-5-carboxylic acid, are bright due to their structural diversity and biological relevance. Ongoing research aims to uncover new synthetic strategies that will further optimize their production while minimizing environmental impact. Collaborative efforts between academia and industry are expected to accelerate the discovery pipeline, bringing novel therapeutic agents based on these promising scaffolds to fruition.

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